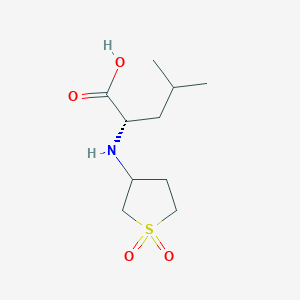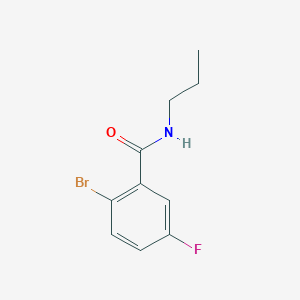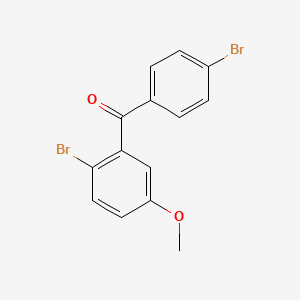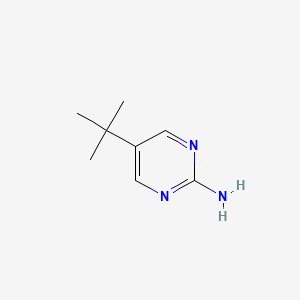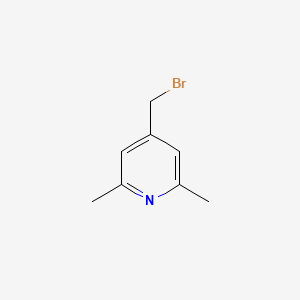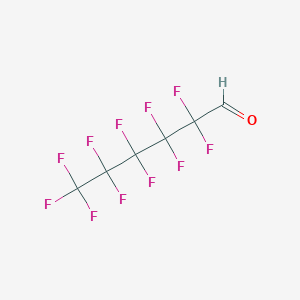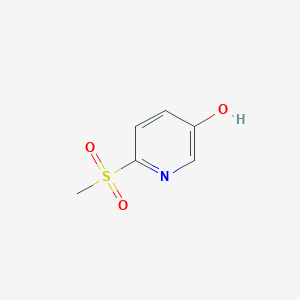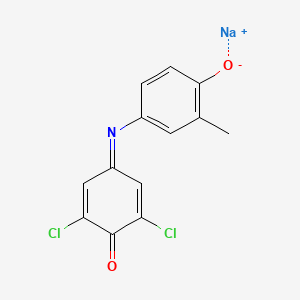
2,6-二氯苯酚靛红-邻-甲酚钠盐
描述
2,6-Dichlorophenol-indo-o-cresol Sodium Salt is a chemical compound known for its application as a redox dye. It is commonly used in various biochemical assays, including the determination of vitamin C levels . The compound is characterized by its blue color in its oxidized form and colorless in its reduced form .
科学研究应用
2,6-Dichlorophenol-indo-o-cresol Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various titrimetric analyses.
Biology: Employed in assays to measure the activity of enzymes such as glucose oxidase.
Medicine: Utilized in the determination of vitamin C levels in biological samples.
Industry: Applied in quality control processes for food and beverage products.
作用机制
Target of Action
It is commonly used as a redox dye in biochemical assays .
Mode of Action
As a redox dye, 2,6-Dichlorophenol-indo-o-cresol Sodium Salt is involved in redox reactions, where it can accept or donate electrons. This property allows it to indicate the presence or absence of certain biochemical reactions .
Biochemical Pathways
The compound is often used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase . In this context, it may be involved in the glucose oxidase pathway, where it helps to visualize the conversion of glucose to gluconic acid.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt’s action are primarily related to its role as a redox dye. It can indicate the occurrence of redox reactions, which are fundamental to many biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place to maintain its stability . Additionally, protective measures are advised during handling to avoid contact with skin and eyes .
生化分析
Biochemical Properties
2,6-Dichlorophenol-indo-o-cresol Sodium Salt plays a significant role in biochemical reactions as a redox dye. It interacts with various enzymes and proteins, particularly those involved in redox reactions. For instance, it is used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase. The compound undergoes reduction, changing color from blue to colorless, which helps in quantifying the enzymatic activity. Additionally, it is used in assays to measure the activity of mitochondrial succinate CoQ oxidoreductase (complex II) and liver cytosolic NQO1 activity .
Cellular Effects
2,6-Dichlorophenol-indo-o-cresol Sodium Salt affects various cellular processes, particularly those involving redox reactions. It influences cell function by acting as an electron acceptor in redox reactions, which can impact cell signaling pathways and cellular metabolism. The compound’s ability to undergo reduction and change color makes it useful in studying cellular processes that involve oxidative stress and redox balance. It is also used to assess the impact of reactive oxygen species on cellular functions .
Molecular Mechanism
At the molecular level, 2,6-Dichlorophenol-indo-o-cresol Sodium Salt exerts its effects through redox reactions. It acts as an electron acceptor, undergoing reduction and changing color from blue to colorless. This property is utilized in various biochemical assays to measure the activity of enzymes involved in redox reactions. The compound’s interaction with enzymes such as glucose oxidase and mitochondrial succinate CoQ oxidoreductase highlights its role in facilitating electron transfer and quantifying enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt can change over time due to its stability and degradation. The compound is generally stable at room temperature, but its effectiveness as a redox dye may diminish over extended periods. Long-term studies have shown that the compound can degrade, leading to a decrease in its ability to undergo reduction and change color. This degradation can impact the accuracy of biochemical assays that rely on its redox properties .
Dosage Effects in Animal Models
The effects of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold beyond which the compound’s toxicity increases, leading to potential harm to the animals. It is essential to carefully control the dosage to avoid toxic effects .
Metabolic Pathways
2,6-Dichlorophenol-indo-o-cresol Sodium Salt is involved in metabolic pathways related to redox reactions. It interacts with enzymes such as glucose oxidase and mitochondrial succinate CoQ oxidoreductase, facilitating electron transfer and contributing to the overall redox balance within cells. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and regulating oxidative stress .
Transport and Distribution
Within cells and tissues, 2,6-Dichlorophenol-indo-o-cresol Sodium Salt is transported and distributed based on its solubility and interaction with cellular components. The compound is soluble in water, which allows it to diffuse easily within the cellular environment. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its redox state, with the reduced form being more readily transported within cells .
Subcellular Localization
2,6-Dichlorophenol-indo-o-cresol Sodium Salt localizes to specific subcellular compartments based on its interactions with cellular components. It is often found in areas where redox reactions occur, such as the mitochondria and cytosol. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Its presence in these compartments allows it to participate in redox reactions and contribute to cellular homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt typically involves the reaction of 2,6-dichlorophenol with indophenol under controlled conditions. The reaction is carried out in an alkaline medium to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
2,6-Dichlorophenol-indo-o-cresol Sodium Salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It acts as a redox dye, changing color based on its oxidation state.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include ascorbic acid for reduction and various oxidizing agents for oxidation.
Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,6-Dichlorophenol-indo-o-cresol Sodium Salt with ascorbic acid results in a colorless product .
相似化合物的比较
Similar Compounds
- 2,6-Dichlorophenolindophenol Sodium Salt Hydrate
- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine Sodium Salt
- 2,6-Dichlorobenzenone-indophenol Sodium Salt
Uniqueness
What sets 2,6-Dichlorophenol-indo-o-cresol Sodium Salt apart from similar compounds is its specific application as a redox dye in vitamin C determination and its unique color change properties under different redox conditions .
属性
IUPAC Name |
sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-methylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2.Na/c1-7-4-8(2-3-12(7)17)16-9-5-10(14)13(18)11(15)6-9;/h2-6,17H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSGHLFQAXKLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)
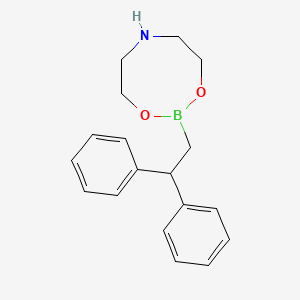
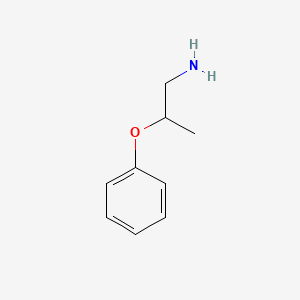
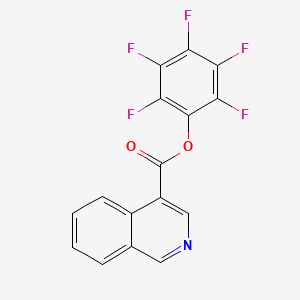
![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

